molecular formula C17H19ClN4O2 B14657342 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- CAS No. 42055-61-8

4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino-

Cat. No.: B14657342
CAS No.: 42055-61-8
M. Wt: 346.8 g/mol
InChI Key: XQKAYUQGQFPIFT-UHFFFAOYSA-N
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Description

4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, p-chlorophenyl compounds, and piperidine. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the p-chlorophenyl group.

    Condensation reactions: to form the pyrimidine ring.

    Hydroxamic acid formation: through the reaction of hydroxylamine with an ester or acyl chloride intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reactions.

    Temperature and pressure control: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like sodium borohydride.

    Substitution: Halogenation or alkylation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity through competitive or non-competitive binding.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine structures.

    Hydroxamic acids: Compounds with hydroxamic acid functional groups.

    Piperidine derivatives: Compounds containing the piperidine ring.

Uniqueness

4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

42055-61-8

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-6-piperidin-1-ylpyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C17H19ClN4O2/c18-13-6-4-12(5-7-13)17-19-14(11-16(23)21-24)10-15(20-17)22-8-2-1-3-9-22/h4-7,10,24H,1-3,8-9,11H2,(H,21,23)

InChI Key

XQKAYUQGQFPIFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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